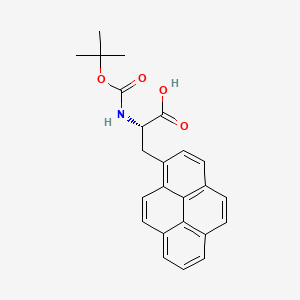

Boc-3-(1-pyrenyl)-L-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c1-24(2,3)29-23(28)25-19(22(26)27)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-12,19H,13H2,1-3H3,(H,25,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYATIJHVFTYFG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-(1-pyrenyl)-L-alanine: A Fluorescent Probe for Advanced Research

Introduction

In the intricate world of peptide chemistry and drug development, the ability to visualize and understand molecular interactions is paramount. Fluorescent amino acids have emerged as indispensable tools, allowing researchers to tag and track peptides and proteins with high sensitivity and precision.[1][2][3] Among these, Boc-3-(1-pyrenyl)-L-alanine stands out for its unique photophysical properties, making it a powerful probe for a wide range of applications, from fundamental biochemical studies to the development of novel therapeutics.[4][5][6] This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, properties, and key applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a derivative of the naturally occurring amino acid L-alanine. It features two key modifications: the incorporation of a bulky, fluorescent pyrene group at the β-carbon and the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group.[7][8][9] The pyrene moiety serves as the fluorescent reporter, while the Boc group is a crucial protecting group in solid-phase peptide synthesis, preventing unwanted side reactions at the N-terminus.[7][9]

IUPAC Name: (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyren-1-yl)propanoic acid[10]

Synonyms: N-α-t-Butoxycarbonyl-3-(1-pyrenyl)-L-alanine, Boc-Ala(1-Pyn)-OH, Boc-Ala(1-pyrenyl)-OH[10][11][12]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound has been approached through various methods, with a focus on achieving high yields and enantiomeric purity. An efficient and commonly employed route involves the asymmetric hydrogenation of a chiral precursor.[4] A notable procedure is the classical asymmetric hydrogenation of chiral 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione.[4] This method, conducted under mild conditions, results in a good yield of the final N-tertbutoxycarbonyl-pyrenylalanine.[4]

More recently, a novel 3-step asymmetric synthesis has been reported, offering high enantioselectivity, good yields, and a more straightforward purification of the isomers.[5] This streamlined approach enhances the accessibility of this valuable fluorescent amino acid for research purposes.[5]

General Purification Strategy: Purification is typically achieved through standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the final product with high purity. The progress of the purification can be monitored by thin-layer chromatography (TLC) and the final product identity and purity confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is directly linked to its distinct physicochemical and spectroscopic characteristics. The pyrene chromophore exhibits a high quantum yield and a long excited-state half-life.[5] Its fluorescence emission is characterized by a series of vibronic bands, with the ratio of the intensities of the first and third bands (I1/I3) being particularly sensitive to the polarity of the microenvironment.[13][14]

| Property | Value | Source |

| CAS Number | 100442-89-5 | [11][12][15][16] |

| Molecular Formula | C₂₄H₂₃NO₄ | [12][15][16] |

| Molecular Weight | 389.44 g/mol | [12][15][16] |

| Appearance | White to off-white powder | [7] |

| Boiling Point (Predicted) | 614.8 ± 48.0 °C | [10][15] |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [10][15] |

| pKa (Predicted) | 3.88 ± 0.30 | [10][15] |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research areas, particularly in the study of peptides and proteins.

Fluorescent Labeling and Conformational Studies

The primary application of this amino acid is as a fluorescent probe.[4][5] Once incorporated into a peptide or protein sequence, the pyrene moiety's fluorescence provides a sensitive readout of its local environment.[13] Changes in protein conformation, binding events, or interactions with other molecules can be monitored by observing shifts in the fluorescence emission spectrum, changes in quantum yield, or alterations in the excited-state lifetime.[1][6]

Peptide Synthesis and Drug Design

This compound is a valuable building block in solid-phase peptide synthesis (SPPS).[6] The Boc protecting group allows for its seamless integration into peptide chains using standard coupling protocols.[7][9][17] By strategically placing this fluorescent amino acid within a peptide sequence, researchers can create fluorescently labeled ligands for studying receptor-ligand interactions, enzyme-substrate binding, and other biological recognition processes.[5][18] The insights gained from these studies can be instrumental in the rational design of new therapeutic agents.

Probing Protein-Protein Interactions

The pyrene moiety is known for its ability to form excimers (excited-state dimers) when two pyrene molecules are in close proximity.[5] This property can be exploited to study protein-protein interactions or the oligomerization state of a protein. By labeling two interacting proteins (or two specific sites on the same protein) with this compound, the formation of an excimer, characterized by a broad, red-shifted emission band, can indicate that the two pyrene groups are close to each other, providing direct evidence of the interaction.

Experimental Protocol: Incorporation and Fluorescence Spectroscopy

The following is a generalized protocol for the incorporation of this compound into a peptide and subsequent fluorescence analysis.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

-

Swell the appropriate resin (e.g., Merrifield or Wang resin) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Perform the standard Boc-SPPS cycles of deprotection (using trifluoroacetic acid in DCM), neutralization (using a base like diisopropylethylamine in DMF), and coupling.

-

For the coupling of this compound, dissolve the amino acid and a coupling reagent (e.g., HBTU, HATU) in DMF and add it to the resin. Allow the reaction to proceed for the recommended time.

-

After the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to remove scavengers.

Step 2: Purification of the Pyrene-Labeled Peptide

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the desired peptide, confirm the mass by mass spectrometry, and lyophilize to obtain the pure, labeled peptide.

Step 3: Fluorescence Spectroscopy

-

Prepare a stock solution of the purified pyrene-labeled peptide in a suitable buffer.

-

Determine the optimal excitation wavelength for the pyrene moiety (typically around 340 nm).

-

Record the fluorescence emission spectrum (typically from 350 nm to 550 nm) of the peptide alone.

-

To study interactions, titrate the peptide solution with the binding partner of interest (e.g., another protein, a small molecule, or a lipid vesicle) and record the emission spectrum after each addition.

-

Analyze the changes in the fluorescence intensity, the I1/I3 ratio, and the potential appearance of an excimer band to characterize the binding event.

Caption: Experimental workflow for peptide labeling and analysis.

Conclusion

This compound is a powerful and versatile tool for researchers and scientists in the fields of biochemistry, molecular biology, and drug development. Its unique fluorescent properties, coupled with its compatibility with standard peptide synthesis protocols, enable detailed investigations into molecular interactions, protein conformation, and other fundamental biological processes. As our understanding of the molecular basis of disease continues to grow, the application of sophisticated probes like this compound will undoubtedly play a crucial role in the development of the next generation of diagnostics and therapeutics.

References

-

Chem-Impex. Boc-3-(4'-pyridyl)-L-alanine. [Link]

-

Szymańska, A., Wiczk, W., & Lankiewicz, L. (2001). Efficient synthesis of pyrenylalanine. Amino acids, 21(3), 265-270. [Link]

-

Aapptec Peptides. Boc-Ala-OH; Boc-L-alanine; CAS 15761-38-3. [Link]

-

Voskuyl-Holtkamp, I., & Schattenkerk, C. (1979). Synthesis of 3‐(3‐pyridyl)‐and 3‐(3‐benzo [b] thienyl)‐D‐alanine. International Journal of Peptide and Protein Research, 13(2), 185-194. [Link]

-

Cai, M., Cai, Y., D'Alarcao, M., & Hruby, V. J. (1998). A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands. Journal of peptide research, 52(1), 1-8. [Link]

-

Chem-Impex. Fmoc-3-pyrenyl-L-alanine. [Link]

-

Chemsigma. This compound [100442-89-5]. [Link]

-

Pharmaffiliates. This compound | 100442-89-5. [Link]

-

PubChem. Boc-L-phenylalanine methyl ester. [Link]

-

Chemdad. This compound. [Link]

-

Chem-Impex. Boc-3-(2'-pyridyl)-L-alanine. [Link]

-

PubChem. BOC-D-alanine. [Link]

-

Cheng, Z., Kuru, E., Sachdeva, A., & Vendrell, M. (2020). Fluorescent amino acids as versatile building blocks for chemical biology. Nature Reviews Chemistry, 4(6), 275-285. [Link]

-

Paul, A., & Guchhait, N. (2021). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 23(34), 18567-18578. [Link]

-

Takeda, Y., Ohtaka, T., Nishina, Y., & Nakata, K. (2013). Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation: Systematic Synthesis of Primary, Secondary, and Tertiary Alkylated Pyrenes at the 1, 3, 6, and 8 Positions and Their Photophysical Properties. The Journal of Organic Chemistry, 78(10), 4970-4977. [Link]

-

Krueger, A. T., & Imperiali, B. (2013). Fluorescent amino acids: modular building blocks for the assembly of new tools for chemical biology. [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

-

Narayanaswami, V., & Ryan, R. O. (2009). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. Journal of Biological Chemistry, 284(44), 30248-30255. [Link]

-

Elliott, A. B., & Cobb, S. L. (2016). Recent advances in the synthesis and application of fluorescent α-amino acids. Organic & Biomolecular Chemistry, 14(36), 8434-8446. [Link]

-

Ciofini, I., Illas, F., & Carniato, F. (2015). Fluorescence Properties of Perylene and Pyrene Dyes Covalently Linked to 6H-SiC (0001) and Silicate Surfaces. The Journal of Physical Chemistry C, 119(44), 24949-24957. [Link]

-

Cheng, Z., Kuru, E., Sachdeva, A., & Vendrell, M. (2020). Fluorescent amino acids as versatile building blocks for chemical biology. Edinburgh Research Explorer. [Link]

-

Williams, R. M. (2020, April 1). The Photochemistry of Pyrene - a social fluorescent spy [Video]. YouTube. [Link]

-

Elliott, A. B., & Cobb, S. L. (2016). Recent advances in the synthesis and application of fluorescent α-amino acids. ResearchGate. [Link]

Sources

- 1. Fluorescent amino acids as versatile building blocks for chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Recent advances in the synthesis and application of fluorescent α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01715K [pubs.rsc.org]

- 4. Efficient synthesis of pyrenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. youtube.com [youtube.com]

- 10. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound [100442-89-5] | Chemsigma [chemsigma.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound , 95% , 100442-89-5 - CookeChem [cookechem.com]

- 16. This compound | 100442-89-5 [chemicalbook.com]

- 17. chemimpex.com [chemimpex.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Boc-3-(1-pyrenyl)-L-alanine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Boc-3-(1-pyrenyl)-L-alanine, a fluorescent unnatural amino acid increasingly utilized in peptide chemistry and drug development. We delve into its core physicochemical and spectroscopic properties, offering a detailed synthesis protocol and comprehensive methodologies for its incorporation into peptides. Furthermore, this guide showcases its application as a versatile fluorescent probe for investigating peptide-protein interactions, a critical aspect of modern drug discovery. The CAS Number for this compound is 100442-89-5 .[1]

Introduction: The Significance of Fluorescent Amino Acids in Research

The study of biomolecular interactions is fundamental to advancing our understanding of biological processes and developing novel therapeutics. Fluorescent amino acids, which can be seamlessly integrated into peptide chains, have emerged as invaluable tools for elucidating these interactions with high sensitivity and specificity.[2] Unlike large fluorescent dyes that can perturb the natural conformation and function of peptides, fluorescent amino acids offer a more subtle and native-like labeling approach.

This compound, with its environmentally sensitive pyrene moiety, stands out as a particularly powerful probe. The photophysical properties of the pyrene group are highly dependent on its local microenvironment, making it an exceptional tool for reporting on changes in peptide conformation, binding events, and localization within cellular compartments. This guide will provide researchers with the essential knowledge to effectively synthesize, handle, and utilize this versatile fluorescent amino acid in their research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is crucial for its successful application.

Chemical and Physical Properties

The key chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 100442-89-5 | [1] |

| Molecular Formula | C₂₄H₂₃NO₄ | [1] |

| Molecular Weight | 389.44 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | General knowledge |

| Storage | 2-8°C, protected from light | [1] |

Spectroscopic Profile: A Window into Molecular Behavior

The pyrene moiety of this compound endows it with unique fluorescent properties that are central to its utility as a molecular probe.

| Spectroscopic Property | Value | Notes and Significance | Source(s) |

| Typical Excitation Maxima (λex) | ~345 nm | The excitation wavelength is in the near-UV region, which can minimize background fluorescence from biological samples. | General knowledge based on pyrene derivatives |

| Typical Emission Maxima (λem) | Monomer: ~375-395 nm | The emission spectrum often displays characteristic vibronic bands. The precise emission maximum is sensitive to the polarity of the solvent. | General knowledge based on pyrene derivatives |

| Fluorescence Quantum Yield (Φf) | 0.3 - 0.4 (in non-polar solvents) | The quantum yield is a measure of the efficiency of fluorescence and can be influenced by the local environment. | [3] |

| Fluorescence Lifetime (τ) | Can vary significantly (ns range) | The fluorescence lifetime is sensitive to quenching and can be used to probe dynamic processes. For instance, the lifetime of phenylalanine, a related aromatic amino acid, varies from 1.7 ns to 7.4 ns depending on its environment.[4] | General knowledge |

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes exist for pyrenylalanine derivatives, a common and effective approach involves the protection of the amino group of the parent amino acid followed by the introduction of the pyrene moiety. Below is a representative, multi-step synthesis protocol.

Synthesis Workflow Diagram

Sources

Molecular weight and formula of Boc-3-(1-pyrenyl)-L-alanine.

An In-Depth Technical Guide to Boc-3-(1-pyrenyl)-L-alanine: Synthesis, Characterization, and Application as a Fluorescent Probe

Introduction

In the landscape of modern drug discovery and molecular biology, fluorescent probes are indispensable tools for elucidating complex biological processes. Among these, environmentally sensitive probes that can be incorporated directly into biomolecules offer unparalleled insight into structure, dynamics, and interaction. This compound (Boc-Pya) is a preeminent example of such a tool. This non-canonical amino acid combines the chiral backbone of L-alanine with the unique photophysical properties of the pyrene fluorophore, all while being conveniently protected for use in standard peptide synthesis.

The pyrene moiety is exceptionally sensitive to its local microenvironment. Its fluorescence emission spectrum changes in response to solvent polarity, and, most notably, it can form an excited-state dimer, or "excimer," when two pyrene groups are in close proximity (~10 Å). This excimer fluorescence is red-shifted compared to the monomer emission, providing a direct spectroscopic ruler for measuring intramolecular and intermolecular distances in proteins and peptides.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical application in fluorescence-based biochemical assays.

Physicochemical and Spectroscopic Properties

The foundational data for any chemical probe are its physical and spectroscopic characteristics. This compound is a stable, solid compound amenable to standard laboratory handling. Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₂₃NO₄ | [1][2][3] |

| Molecular Weight | 389.44 g/mol | [1][2][3] |

| CAS Number | 100442-89-5 | [1][2][3] |

| Appearance | Off-white to pale yellow powder | N/A |

| Storage Conditions | 2-8°C, desiccated, protected from light | N/A |

| Synonyms | Boc-Ala(1-Pyn)-OH, N-α-t-Butoxycarbonyl-3-(1-pyrenyl)-L-alanine | N/A |

| Fluorescence (Monomer) | λₑₓ ≈ 345 nm; λₑₘ ≈ 375-400 nm | N/A |

| Fluorescence (Excimer) | λₑₓ ≈ 345 nm; λₑₘ ≈ 470-500 nm | N/A |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired L-enantiomer. The most efficient methods involve the asymmetric synthesis of the core amino acid, L-3-(1'-pyrenyl)alanine (Pya), followed by standard N-terminal protection.[1][3]

Causality Behind the Synthetic Strategy

The primary challenge is the creation of the chiral center at the α-carbon with the correct (S)-configuration. Direct alkylation methods often lead to racemic mixtures that are difficult to separate. Therefore, an asymmetric synthesis approach is superior. The method described by Szymańska et al. utilizes a chiral auxiliary-based approach to establish the stereocenter, which is a robust and well-established strategy in amino acid synthesis.[1] Following the formation of the unprotected amino acid, the amine must be protected with a Boc group to make it suitable for solid-phase peptide synthesis (SPPS). The Boc group is acid-labile and orthogonal to the Fmoc protecting group strategy commonly used in SPPS.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Boc Protection of L-3-(1'-pyrenyl)alanine

This protocol is adapted from the general procedure for protecting amino acids using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON).[4] This method is self-validating as reaction completion can be monitored by TLC, and the final product's identity is confirmed via standard analytical techniques.

-

Dissolution: Dissolve L-3-(1'-pyrenyl)alanine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water. Use approximately 1.2 mL of the solvent mixture per mmol of the amino acid.

-

Reaction: To the stirring solution at room temperature, add BOC-ON (1.1 equivalents). The reaction mixture should become homogeneous within approximately one hour. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane with acetic acid). The disappearance of the starting amino acid (visualized with ninhydrin stain) indicates reaction completion.

-

Workup - Byproduct Removal: Dilute the reaction mixture with water (approx. 1.5 mL per mmol of starting amino acid). Extract the aqueous mixture twice with ethyl acetate. This removes the oxime byproduct generated from the BOC-ON reagent.

-

Workup - Product Isolation: Carefully acidify the remaining aqueous layer to a pH of 2-3 using a cold 5% citric acid solution. The product will precipitate or form an oil. Immediately extract the product into ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic extracts from the previous step and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or semi-solid, can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield a pure, solid product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR Shifts (CDCl₃) | Assignment | Rationale |

| δ 8.0 - 8.5 ppm (m, 9H) | Pyrene Ar-H | Aromatic protons of the pyrene ring appear far downfield. |

| δ ~7.3 ppm (br s, 1H) | NH | Carbamate proton, often broad. |

| δ ~4.5 ppm (m, 1H) | α-CH | The alpha-proton is adjacent to the carbonyl and amine. |

| δ ~3.4 ppm (m, 2H) | β-CH₂ | Methylene protons adjacent to the pyrene ring. |

| δ ~1.4 ppm (s, 9H) | Boc C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a strong singlet. |

| Predicted ¹³C NMR Shifts (CDCl₃) | Assignment | Rationale |

| δ ~174 ppm | C =O (acid) | Carboxylic acid carbonyl carbon. |

| δ ~155 ppm | C =O (Boc) | Carbamate carbonyl carbon. |

| δ 124 - 132 ppm | Pyrene C | Aromatic carbons of the pyrene ring. |

| δ ~80 ppm | C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |

| δ ~54 ppm | α-C H | Alpha-carbon of the amino acid backbone. |

| δ ~37 ppm | β-C H₂ | Beta-carbon of the amino acid backbone. |

| δ ~28 ppm | C(C H₃)₃ (Boc) | Methyl carbons of the Boc group. |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 390.45 | Protonated molecular ion. |

| [M+Na]⁺ | 412.43 | Sodium adduct. |

| [M-Boc+H]⁺ | 290.32 | Fragment corresponding to the loss of the Boc group (100 Da). |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of the final compound. A typical method would involve a C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). The product should appear as a single, sharp peak, and purity is typically reported as >95% by peak area integration.

Application: A Fluorescent Probe in Peptide and Protein Studies

The primary utility of Boc-Pya is its incorporation into synthetic peptides, which can then be used to study protein structure, folding, and binding events.[3]

Core Principle: Monomer vs. Excimer Fluorescence

The power of pyrene lies in its dual-fluorescence capability. When a single pyrene-labeled peptide is in a solution, or when two pyrene residues within a peptide are far apart, excitation at ~345 nm results in characteristic monomer fluorescence with peaks between 375-400 nm. However, if a conformational change, dimerization, or binding event brings two pyrene moieties into close spatial proximity (less than 10 Å), an excimer can form upon excitation. This results in a new, broad, and red-shifted emission centered around 470-500 nm. The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) serves as a sensitive measure of this proximity.

Caption: Principle of pyrene monomer vs. excimer fluorescence.

Experimental Protocol: Peptide Incorporation and Fluorescence Assay

This protocol describes the incorporation of Boc-Pya into a target peptide using standard Fmoc-based SPPS, followed by a fluorescence assay to detect a conformational change.

-

Peptide Synthesis (SPPS):

-

Resin Preparation: Start with a standard Fmoc-protected amino acid pre-loaded on a solid support resin (e.g., Wang or Rink Amide resin).

-

Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Treat with a 20% piperidine in DMF solution to remove the Fmoc group from the N-terminus, exposing a free amine. Wash the resin thoroughly with DMF.

-

Boc-Pya Coupling: In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent like HATU (0.95 equivalents) in the presence of a base such as DIEA (2 equivalents) in DMF. Add this activation mixture to the deprotected resin and allow it to react for 1-2 hours.

-

Capping and Continuation: After coupling, wash the resin and perform a capping step (e.g., with acetic anhydride) to block any unreacted amines. Proceed with the synthesis cycle (Fmoc deprotection, coupling of the next amino acid) until the full peptide sequence is assembled. Note: The Boc group on Pya remains intact during Fmoc-SPPS.

-

Cleavage and Deprotection: Once synthesis is complete, treat the peptide-resin with a strong acid cocktail, typically containing 95% Trifluoroacetic Acid (TFA), with scavengers like water and triisopropylsilane. This single step cleaves the peptide from the resin and removes the Boc group from the Pya side chain, along with all other side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, pellet it via centrifugation, and purify it using reversed-phase HPLC. Confirm the mass of the final peptide using ESI-MS.

-

-

Fluorescence Spectroscopy Assay:

-

Sample Preparation: Prepare a stock solution of the purified, Pya-containing peptide in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm (if other aromatics are present) or a quantitative amino acid analysis. Prepare a working solution at a low micromolar concentration (e.g., 1-5 µM) in a quartz cuvette.

-

Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength to 345 nm. Set the emission scan range from 360 nm to 600 nm to capture both monomer and potential excimer fluorescence. Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and resolution.

-

Baseline Measurement (Unfolded/Unbound State): Record the fluorescence spectrum of the peptide in its initial state. This spectrum is expected to be dominated by monomer emission (peaks at ~375 nm and ~395 nm).

-

Inducing Conformational Change: To the same cuvette, add the ligand, binding partner, or chemical denaturant that is hypothesized to cause a conformational change or dimerization. Allow the sample to equilibrate.

-

Final Measurement (Folded/Bound State): Record the fluorescence spectrum again.

-

Data Analysis: Compare the initial and final spectra. A significant increase in the emission intensity in the 470-500 nm region, coupled with a potential decrease in the monomer emission, is indicative of excimer formation and thus, a change in peptide conformation that brings the pyrene moieties closer. Calculate the Iₑ/Iₘ ratio for a quantitative comparison.

-

Conclusion

This compound is a powerful and versatile chemical tool that bridges the gap between synthetic chemistry and biophysical analysis. Its well-defined chemical properties and amenability to standard peptide synthesis protocols allow for its precise, site-specific incorporation into peptides and proteins. The unique, distance-dependent fluorescence of the pyrene moiety provides a direct and sensitive readout of molecular conformation, dynamics, and interactions. For researchers in drug development and molecular biology, mastering the use of this probe opens up sophisticated avenues for investigating protein folding, validating drug-target engagement, and designing novel biomaterials.

References

-

Szymańska, A., Wiczk, W., & Lankiewicz, L. (2001). Efficient synthesis of pyrenylalanine. Amino Acids, 21(3), 265-70. [Link]

-

Alves, I., Cowell, S., Lee, Y. S., Tang, X., Davis, P., Porreca, F., & Hruby, V. J. (2004). A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands. Biochemical and Biophysical Research Communications, 318(2), 335-40. [Link]

-

Pharmaffiliates. (n.d.). This compound | 100442-89-5. Retrieved February 3, 2026, from [Link]

-

Chemsigma. (n.d.). This compound [100442-89-5]. Retrieved February 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved February 3, 2026, from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2019). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu. Retrieved February 3, 2026, from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved February 3, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro. Retrieved February 3, 2026, from [Link]

Sources

- 1. Efficient synthesis of pyrenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Photophysical Characterization of Boc-L-1-Pyrenylalanine

[1]

Executive Summary

Boc-L-1-Pyrenylalanine (Boc-Pya) is a specialized non-natural amino acid derivative used primarily as a building block in Solid Phase Peptide Synthesis (SPPS) to incorporate the pyrene fluorophore into peptide sequences.[1] While the tert-butyloxycarbonyl (Boc) group serves as a temporary N-terminal protecting group to facilitate chemical synthesis, the optical utility of the molecule is derived entirely from the 1-pyrenyl side chain.

This guide details the critical photophysical parameters—specifically Quantum Yield (

Part 1: Photophysical Fundamentals

The utility of Boc-Pya lies in the unique electronic structure of the pyrene moiety. Unlike intrinsic fluorophores (Trp, Tyr, Phe), pyrene exhibits a long-lived excited state and a high sensitivity to its environment.[1]

Electronic Structure & Spectra[1]

-

Chromophore: 1-Pyrenyl group (polycyclic aromatic hydrocarbon).[1][2]

-

Excitation (

): Strong absorption typically occurs at 340–345 nm (solvent dependent).[1] -

Emission (

):-

Monomer: Structured emission with peaks at ~376 nm and ~396 nm .[1] The ratio of the first and third vibronic peaks (

) is a sensitive indicator of solvent polarity (the "Ham Effect"). -

Excimer: A broad, structureless band centered at 460–500 nm , resulting from the interaction of an excited-state pyrene with a ground-state pyrene.

-

The Excimer Mechanism

The formation of excimers (excited state dimers) is the hallmark of pyrenylalanine applications. It allows researchers to measure spatial proximity between two Pya residues within a peptide (spectroscopic ruler).[1]

Figure 1: Simplified Jablonski diagram illustrating the competition between monomer emission and excimer formation.

Part 2: Quantitative Parameters

The values below refer to the 1-pyrenylalanine chromophore. The Boc group renders the molecule hydrophobic, necessitating the use of organic solvents (DMF, MeOH, DCM) for characterization.

Fluorescence Quantum Yield ( )

The quantum yield represents the efficiency of photon emission.[3]

| Solvent | Notes | ||

| Methanol | 0.40 – 0.60 | < 0.10 | High sensitivity to Oxygen quenching.[1] |

| DMF | 0.35 – 0.55 | < 0.05 | Common solvent for Boc-Pya solubility.[1] |

| Cyclohexane | ~0.65 | ~0.06 | Reference value for free Pyrene.[1] |

| Water | < 0.05 | N/A | Low yield due to hydrophobic aggregation (quenching).[1] |

Critical Insight: Pyrene has an unusually long excited-state lifetime, increasing the probability of collision with quenching agents like dissolved oxygen. Degassing is mandatory for accurate

Fluorescence Lifetime ( )

The lifetime is the average time the molecule spends in the excited state before returning to the ground state.[4]

| Species | Lifetime ( | Characteristics |

| Monomer | 100 – 200 ns | Exceptionally long (vs. <5 ns for Trp).[1] Allows gating against autofluorescence.[1] |

| Excimer | 40 – 60 ns | Shorter than monomer; appears as a rise-time in time-resolved traces.[1] |

Part 3: Experimental Protocols

Protocol: Determination of Quantum Yield ( )

Method: Comparative (Relative) Method.[1]

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

Workflow:

Figure 2: Workflow for relative quantum yield determination.

Calculation (Equation 1):

- : Slope of integrated fluorescence intensity vs. absorbance.[1][3]

- : Refractive index of the solvent.

Step-by-Step:

-

Solvation: Dissolve Boc-Pya in spectroscopic grade Methanol or DMF.

-

Dilution Series: Prepare 4-5 concentrations. Ensure Absorbance at excitation wavelength (340 nm) is below 0.1 OD to prevent re-absorption (Inner Filter Effect).[1]

-

Deaeration: Purge all solutions with high-purity Argon for 15-20 minutes. Seal cuvettes immediately.

-

Acquisition: Record emission spectra (350–600 nm). Integrate the area under the curve.[3]

-

Analysis: Plot Integrated Area vs. Absorbance. The slope is used in Eq. 1.

Protocol: Fluorescence Lifetime Measurement (TCSPC)

Method: Time-Correlated Single Photon Counting.[1][5]

Step-by-Step:

-

Excitation Source: Pulsed LED or Laser Diode at 340 nm or 280 nm (if exciting via energy transfer, though direct 340 nm is preferred for Pya).[1]

-

Emission Monochromator: Set to 376 nm (Monomer) or 480 nm (Excimer).

-

IRF Measurement: Use a scattering solution (Ludox silica) to record the Instrument Response Function.[1]

-

Decay Acquisition: Collect counts until peak channel reaches 10,000 counts for robust statistics.

-

Fitting: Deconvolve the decay curve

using a sum of exponentials:

Part 4: Applications in Drug Discovery

Conformational Probes in Peptides

Boc-Pya is incorporated into peptide sequences to study folding.[1]

-

Mechanism: If two Pya residues are distant, only monomer emission (376 nm) is observed.[1] If the peptide folds, bringing them within ~10 Å, excimer emission (480 nm) appears.

-

Readout: The ratio

quantifies the folding population.

Aggregation Assays

Because Pya is hydrophobic, it is an excellent probe for monitoring the aggregation of amyloid peptides or self-assembling drugs.

-

Protocol: Spike the drug formulation with a Pya-labeled analog. An increase in excimer fluorescence indicates drug clustering/micelle formation.[1]

References

-

Sisido, M., et al. (1983).[1] "Optical properties of pyrenylalanine derivatives and their application to conformational analysis of polypeptides." Macromolecules.

-

Winnik, F. M. (1993).[1] "Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media."[1] Chemical Reviews. [1]

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Standard text for QY and Lifetime protocols).

-

Nicolet, P., et al. (2018).[1] "Pyrene-based fluorescent probes for biological applications."[1][2] Dyes and Pigments.[1] (Review of pyrene derivatives in bio-sensing).

Sources

- 1. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of pyrenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. A lifetime in photochemistry; some ultrafast measurements on singlet states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-origin.horiba.com [www-origin.horiba.com]

The Boc Protecting Group: Mechanistic Dynamics, Orthogonality, and Strategic Application

The following technical guide is structured to serve as a definitive reference for the application of the tert-Butyloxycarbonyl (Boc) protecting group. It moves beyond standard textbook descriptions to address the mechanistic nuances and strategic decision-making required in high-stakes research and drug development.

Executive Summary

In the architecture of modern organic synthesis, the tert-butyloxycarbonyl (Boc) group remains a cornerstone of amine protection, particularly in peptide chemistry.[1] While the Fmoc strategy has gained dominance for routine automated synthesis due to its mild conditions, Boc chemistry retains a critical advantage in the synthesis of "difficult" sequences—hydrophobic or aggregation-prone peptides—where the ability to neutralize the N-terminus via protonation during synthesis disrupts secondary structure formation. This guide dissects the Boc group’s chemical behavior, providing a rigorous framework for its installation, removal, and troubleshooting.[2]

Part 1: The Mechanistic Foundation

The Stability/Lability Paradox

The utility of the Boc group lies in its tunable stability. It is chemically inert to basic conditions, catalytic hydrogenation, and nucleophilic attack, making it orthogonal to base-labile groups (e.g., Fmoc) and hydrogenation-labile groups (e.g., Cbz/Z).

Its lability is triggered exclusively by acids. The deprotection mechanism is not a simple hydrolysis but an acid-catalyzed elimination that proceeds via a tert-butyl cation intermediate. This distinction is vital because the generation of this carbocation is the primary source of side reactions in Boc chemistry.

The Deprotection Pathway ( / )

Upon exposure to moderate acids (TFA, HCl), the carbonyl oxygen of the carbamate is protonated. The tert-butyl moiety, being a tertiary carbon, is an excellent leaving group. It cleaves to form a tert-butyl carbocation (

Crucial Insight: The fate of the

Part 2: Visualization of Reaction Dynamics

Diagram 1: The Boc Deprotection & Scavenging Mechanism

The following diagram illustrates the acidolytic cleavage and the critical role of scavengers in trapping the reactive carbocation.

Caption: Acid-catalyzed cleavage of the Boc group showing the bifurcation between successful scavenging and unwanted alkylation side reactions.[3][4]

Part 3: Experimental Protocols

Installation (Protection) Protocol

Reagent: Di-tert-butyl dicarbonate (

Step-by-Step Workflow:

-

Dissolution: Dissolve the amino acid (10 mmol) in a mixture of THF (10 mL) and Water (10 mL).

-

Basification: Add 2.0 equivalents of

or-

Why: The base maintains the amine in its nucleophilic (unprotonated) state and neutralizes the carboxylic acid.

-

-

Addition: Cool to 0°C. Add

(1.1 equivalents) slowly.-

Note:

is a low-melting solid/liquid. Warming slightly ensures it is liquid for easy dispensing.

-

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (ninhydrin stain will disappear).

-

Workup (Critical):

-

Evaporate THF under reduced pressure.

-

Wash the aqueous layer with Diethyl Ether (

) to remove unreacted -

Acidification: Carefully acidify the aqueous phase to pH 2–3 using 1M

or -

Why: This protonates the Boc-amino acid, making it organic-soluble.

-

Extract into Ethyl Acetate (EtOAc), dry over

, and concentrate.

-

Removal (Deprotection) Protocol

Reagent: Trifluoroacetic Acid (TFA) or HCl in Dioxane.

Method A: Solution Phase (TFA/DCM)

-

Dissolve Boc-compound in Dichloromethane (DCM).[1]

-

Add TFA to a final concentration of 25–50% (v/v).[1]

-

Scavenging: If the molecule contains Met, Trp, or Tyr, add 2.5% Triisopropylsilane (TIPS) and 2.5% Water.

-

Stir at RT for 30–60 minutes. Monitor by TLC (ninhydrin stain reappears).

-

Workup: Evaporate volatiles in vacuo. Co-evaporate with Toluene or DCM 3x to remove residual TFA.

-

Result: The amine exists as a TFA salt (

).

-

Method B: Solid Phase (SPPS Cycle) In Boc-SPPS, the N-terminal Boc is removed repeatedly.

-

Pre-wash: DCM (1 min).

-

Deprotection: 50% TFA in DCM (2 min) — Initial burst.

-

Deprotection: 50% TFA in DCM (20 min) — Complete removal.

-

Wash: DCM (3x), then 5% DIEA/DCM (Neutralization).

Scavenger Cocktails: The "Why" and "When"

The choice of scavenger is dictated by the amino acid sequence.

| Scavenger | Target Species | Mechanism | Recommended Use |

| Water | Hydrolysis to t-Butanol | General purpose; always include 2-5%. | |

| TIPS (Triisopropylsilane) | Hydride donor (reduces cation) | The "Gold Standard" for modern synthesis. Non-odorous. | |

| Thioanisole | Nucleophilic capture | Essential if Met or Cys are present. | |

| EDT (Ethanedithiol) | Nucleophilic capture | Highly effective for Trp protection; foul odor. | |

| Phenol | Electrophilic substitution | Protects Tyr residues. |

Part 4: Strategic Considerations (Boc vs. Fmoc)

Orthogonality Map

Understanding when to use Boc vs. Fmoc is critical for complex synthesis design.

Caption: Comparative flow of orthogonal protection strategies. Note the inversion of acid/base lability between the two systems.

Troubleshooting Common Side Reactions

| Issue | Mechanism | Prevention / Solution |

| Diketopiperazine (DKP) Formation | Nucleophilic attack of N-term amine on the ester linkage to the resin (usually at dipeptide stage). | Avoid Boc-Pro-Pro sequences on benzyl ester resins. Use PAM resin (electron-withdrawing linker) to reduce ester reactivity. |

| t-Butylation of Trp | Use Formyl-protected Trp ( | |

| Met Oxidation | Oxidation of sulfide to sulfoxide during cleavage.[1] | Include DMS (Dimethylsulfide) or Thioanisole in the cleavage cocktail.[7] Perform cleavage under |

| Aggregation | Inter-chain H-bonding prevents reagents from penetrating the resin. | Switch to Boc. The protonated amine ( |

References

-

Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society. Link (Foundational work on tert-butyl carbamates).

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][8][][10][11] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link (Establishes Boc as the primary group for SPPS).

-

Lundt, B. F., et al. (1978).[8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[8] Link (Definitive study on scavengers).

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link (Provides comparative context for Boc vs Fmoc).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link (Comprehensive review of protection mechanisms).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]

- 4. chempep.com [chempep.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. total-synthesis.com [total-synthesis.com]

Methodological & Application

Applications of Boc-pyrenylalanine in FRET (Förster Resonance Energy Transfer) studies.

Executive Summary

Boc-1-Pyrenylalanine (Boc-Pya) is a non-canonical amino acid derivative that incorporates the pyrene fluorophore into peptide backbones. While standard fluorophores (fluorescein, rhodamine) are bulky and often require post-synthetic labeling, Boc-Pya allows for the site-specific, co-translational incorporation of a fluorescent probe directly during peptide synthesis.

This guide details the application of Boc-Pya in Förster Resonance Energy Transfer (FRET) studies. Unlike extrinsic dyes, Pya mimics the size and hydrophobicity of large aromatic residues (like Tryptophan or Phenylalanine), minimizing structural perturbation. Its long fluorescence lifetime (>100 ns) and unique ability to form excimers or act as a FRET donor make it a "Gold Standard" probe for monitoring protease activity, protein folding, and peptide-membrane interactions.

Photophysical Properties & FRET Design[1][2][3][4]

Successful FRET experiments rely on the precise matching of the Donor (Pya) and an Acceptor. Pyrenylalanine is distinct because it can function in two distance-dependent modes:

-

FRET (Energy Transfer): Pya transfers energy to an acceptor (e.g., p-Nitrophenylalanine) within 10–60 Å.

-

Excimer Formation: Two Pya residues within ~3.5 Å stack to form an excited-state dimer (excimer), shifting emission from blue (376 nm) to green (~480 nm).

Table 1: Boc-Pyrenylalanine Spectral Data

| Property | Value | Notes |

| Excitation Max ( | 340–345 nm | UV-excitable; avoids interference from native Phe/Tyr. |

| Emission Max ( | 376 nm, 396 nm | Structured "monomer" emission (Blue). |

| Excimer Emission | ~460–480 nm | Broad band; appears only when two Pya residues stack. |

| Fluorescence Lifetime ( | >100 ns | Exceptionally long; sensitive to slow conformational changes. |

| Quantum Yield ( | 0.6 – 0.7 | High brightness in hydrophobic environments. |

Table 2: Recommended FRET Pairs for Boc-Pya

| Role | Partner | Mechanism | Working Distance ( | Application |

| Donor | Boc-Pya | N/A | N/A | Primary Probe |

| Quencher | p-Nitrophenylalanine | FRET (Dark) | ~26 Å | Protease Assays (Fluorogenic Substrates) |

| Acceptor | Tryptophan (Trp) | FRET/PET | 20–30 Å | Protein Folding (Trp-Pya distance) |

| Acceptor | Coumarin (Mcm) | FRET | 35–45 Å | Long-range conformational mapping |

Protocol: Incorporation via Solid Phase Peptide Synthesis (SPPS)[5][6]

Context: The "Boc" group implies this reagent is designed for Boc/Benzyl chemistry (acid-labile

Phase A: Reagents & Preparation

-

Resin: PAM resin or MBHA resin (0.5 mmol/g loading).

-

Activator: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole).

-

Deprotection: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).[1]

-

Neutralization: 10% Diisopropylamine (DIEA) in DCM.

Phase B: Synthesis Workflow (Graphviz)

Figure 1: Boc-SPPS cycle for incorporating Pyrenylalanine. Note the strict requirement for "Dark" conditions during coupling to prevent photo-degradation of the pyrene moiety.

Phase C: Critical Handling Steps

-

Solubility: Boc-Pya is hydrophobic. Dissolve in a minimal amount of DMF before adding DCM for the coupling reaction.

-

Light Sensitivity: Pyrene is susceptible to photo-oxidation. Wrap reaction vessels in aluminum foil.

-

Cleavage (Boc-Specific): Final cleavage from the resin in Boc chemistry typically requires HF (Hydrofluoric Acid) or TFMSA.[1]

-

Alternative: If synthesizing a protected fragment for solution coupling, use a resin that allows cleavage of the peptide acid/amide without removing side-chain protecting groups (e.g., 2-Chlorotrityl resin with mild acid, though this is rare in strict Boc protocols).

-

Application: Fluorogenic Protease Assays

This is the most commercially relevant application of Boc-Pya. By placing a FRET donor (Pya) and a Quencher (p-NO2-Phe) on opposite sides of a protease cleavage site, enzyme activity generates a fluorescence signal.

Experimental Design

Construct: H2N - [Pya] - [Substrate Sequence] - [p-NO2-Phe] - COOH

-

Intact State: The peptide is flexible but, on average, the Pya and p-NO2-Phe are within the Förster radius (

). The p-NO2 group acts as a "Dark Quencher," absorbing Pya's emission. Result: Low Fluorescence. -

Cleaved State: Protease cuts the substrate. The fragments diffuse apart. Distance

. Result: High Fluorescence (Recovery).

Step-by-Step Assay Protocol

-

Substrate Prep: Dissolve purified peptide in DMSO to create a 10 mM stock.

-

Buffer: Use a buffer optimized for your protease (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM

). -

Reaction Mix:

-

90 µL Buffer

-

5 µL Substrate (Final conc: 10–50 µM)

-

Equilibrate at 37°C for 5 mins.

-

-

Initiation: Add 5 µL Protease (start with 10–100 nM enzyme).

-

Detection:

-

Instrument: Fluorescence Plate Reader.

-

Ex: 340 nm.

-

Em: 390 nm (Monitor Monomer emission).

-

Cutoff Filter: 360 nm.

-

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate

from the linear slope.

Mechanism Visualization (Graphviz)

Figure 2: Mechanism of FRET quenching and recovery. In the intact peptide, Pya energy is absorbed by the Nitro group. Upon cleavage, Pya emits blue fluorescence.

Troubleshooting & Controls

To ensure Scientific Integrity , every experiment must include the following controls:

-

Inner Filter Effect:

-

Issue: High concentrations of the nitro-quencher or the peptide itself can absorb the excitation light (340 nm), mimicking quenching.

-

Solution: Keep absorbance at

OD.[2] Run a dilution series to ensure fluorescence scales linearly with concentration.

-

-

Spectral Bleed-through:

-

Issue: Tryptophan (if present in the enzyme) excites at 280 nm but has a tail that might be excited at 340 nm.

-

Solution: Run a "Enzyme Only" blank. Pya excites at 340 nm where Trp absorption is negligible, but always verify.

-

-

Hydrophobic Collapse:

-

Issue: Pya is very hydrophobic. In aqueous buffers, the peptide might aggregate, causing Pya-Pya excimer formation (green emission at 480 nm) rather than FRET.

-

Check: Scan the emission spectrum.[2][3] If you see a broad hump at 480 nm, your peptide is aggregating. Add 0.05% Tween-20 or reduce concentration.

-

References

-

Bachem. "Pyrenylalanine: A sensitive probe for protein dynamics." Bachem Technical Notes. Link

-

Petersson, E. J., et al. (2020).[4] "Protein labeling for FRET with methoxycoumarin and acridonylalanine." Methods in Enzymology. Link

-

Jones, C. M., et al. (2019).[4] "PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan." Phys. Chem. Chem. Phys.Link

-

Maity, A., et al. (2012).[5] "Förster resonance energy transfer between pyrene and bovine serum albumin." Spectrochimica Acta Part A. Link

-

Wickstrom, E., et al. (2010).[6] "Non-natural amino acid fluorophores for one- and two-step fluorescence resonance energy transfer applications." Analytical Biochemistry. Link

Sources

- 1. peptide.com [peptide.com]

- 2. omlc.org [omlc.org]

- 3. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein labeling for FRET with methoxycoumarin and acridonylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Förster resonance energy transfer between pyrene and bovine serum albumin: effect of the hydrophobic pockets of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-natural amino acid fluorophores for one- and two-step fluorescence resonance energy transfer applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Leveraging Boc-3-(1-pyrenyl)-L-alanine for Advanced Analysis of Protein-Protein Interactions

Introduction: A Superior Fluorescent Probe for High-Resolution Insights

The study of protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes and is a cornerstone of modern drug development. Traditional methods often rely on bulky fluorescent proteins or labels that can perturb the native structure and function of the proteins under investigation.[1] Boc-3-(1-pyrenyl)-L-alanine emerges as a powerful tool, offering a minimally invasive yet highly sensitive alternative.[1][2][3] As a fluorescent unnatural amino acid (UAA), it can be site-specifically incorporated into a protein's sequence, providing high-resolution insights into molecular behavior while preserving biological integrity.[1][4]

The true power of this probe lies in the unique photophysical properties of its pyrene moiety.[5][6][7] Pyrene's fluorescence is exquisitely sensitive to its local microenvironment.[5][6][7] This sensitivity manifests in two key ways:

-

Monomer Emission: A structured fluorescence emission spectrum (typically 375-410 nm) whose peak intensities are sensitive to the polarity of the local environment.[5][8]

-

Excimer Emission: The formation of an "excited-state dimer" or excimer when two pyrene rings are in close proximity (approx. 3-10 Å).[5][6][9] This results in a distinct, broad, and red-shifted emission band centered around 460-480 nm.[5][10][11]

This dual-state fluorescence provides a ratiometric readout that can directly report on protein conformational changes, oligomerization state, and binding events with exceptional clarity.[5][9] This guide provides the foundational principles and detailed protocols for utilizing this compound to interrogate PPIs.

The Principle of Pyrene Excimer Fluorescence in Probing Protein Association

The distance-dependent formation of the pyrene excimer is the primary mechanism for studying protein association, such as dimerization or oligomerization. When two proteins, each labeled with a pyrene probe, are separate in solution, excitation of the pyrene results in characteristic monomer fluorescence. Upon association, the pyrene moieties are brought into close proximity, allowing an excited-state pyrene (M) on one protein to interact with a ground-state pyrene (M) on the partner protein.[8] This interaction forms the excimer (E), which then emits a photon at a lower energy (longer wavelength).[8][9]

The ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im) is a direct and quantitative measure of the extent of protein association.[11] An increase in the Ie/Im ratio signifies an increase in protein-protein interaction.

Diagram: Mechanism of Pyrene Excimer Formation upon Protein Dimerization

Caption: Proximity of pyrene probes upon protein association leads to a spectral shift.

Core Applications and Experimental Protocols

Site-Specific Labeling of Proteins

The foundational step for all subsequent applications is the covalent attachment of the pyrenyl-alanine probe to the protein of interest. This compound is an amino acid derivative, which allows for two primary incorporation strategies: solid-phase peptide synthesis for smaller peptides, or chemical conjugation to a full-length protein. The following protocol details the more common chemical conjugation approach.

Causality Behind Experimental Choices:

-

Target Residues: Cysteine and lysine are the most common targets for conjugation.[5] Cysteines are often preferred due to their lower natural abundance, allowing for more specific labeling.[5] N-terminal labeling is also a highly specific option.

-

Chemistry: The protocol utilizes EDC/NHS chemistry to activate the carboxylic acid of the deprotected pyrenyl-alanine, forming a reactive ester that readily couples with primary amines (N-terminus or lysine side chains) to form a stable amide bond.

-

Purification: It is critical to remove unreacted probe and coupling reagents, as these can cause high background fluorescence and interfere with downstream analysis. Dialysis or size-exclusion chromatography are effective methods.

Protocol 1: N-Terminal or Lysine Labeling of a Target Protein

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purified protein of interest (in an amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.3-8.5.[12][13]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing (appropriate MWCO) or Size-Exclusion Chromatography (SEC) column

Procedure:

-

Deprotection of the Probe:

-

Dissolve this compound in a minimal amount of a 50:50 mixture of TFA and Dichloromethane (DCM).

-

Stir at room temperature for 1 hour.

-

Remove the solvent in vacuo to yield the deprotected 3-(1-pyrenyl)-L-alanine. Ensure all TFA is removed.

-

-

Activation of the Probe:

-

Immediately dissolve the deprotected probe in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

-

Stir the reaction in the dark at room temperature for 4-6 hours to form the NHS-ester.

-

-

Protein Labeling Reaction:

-

Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.

-

Add a 10- to 20-fold molar excess of the activated pyrene-NHS ester solution dropwise to the protein solution while gently stirring.[12]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes.

-

Remove unreacted probe by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with multiple buffer changes, or by using an appropriate SEC column.

-

-

Characterization:

-

Determine the final protein concentration using a BCA or Bradford assay.

-

Determine the labeling efficiency by measuring the absorbance of the pyrene (at ~345 nm) and the protein (at 280 nm) and using their respective extinction coefficients.

-

Diagram: General Protein Labeling Workflow

Caption: Step-by-step workflow for covalent labeling of proteins with the pyrene probe.

Monitoring Protein Oligomerization

This application uses the ratiometric Ie/Im signal to directly monitor the self-association of a pyrene-labeled protein.

Protocol 2: Titration Assay for Dimerization/Oligomerization

Instrumentation:

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvette.

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to 345 nm.

-

Set the emission scan range from 360 nm to 600 nm.

-

Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Sample Preparation:

-

Prepare a concentrated stock solution of the pyrene-labeled protein (e.g., 100 µM).

-

Prepare a series of dilutions in your assay buffer, ranging from low nanomolar to high micromolar concentrations. The range should span the expected dissociation constant (Kd).

-

-

Fluorescence Measurement:

-

For each concentration, place the sample in the cuvette and allow it to equilibrate to the desired temperature.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the peak intensity of the monomer emission (Im, typically the peak around 378 nm or 398 nm).

-

Identify the peak intensity of the excimer emission (Ie, typically around 470 nm).

-

Calculate the Ie/Im ratio for each protein concentration.

-

Plot the Ie/Im ratio as a function of protein concentration. The resulting sigmoidal curve can be fitted to a suitable binding model to extract the Kd for self-association.

-

Quantifying Hetero-Protein Interactions and Binding Affinity

This protocol measures the binding affinity between a pyrene-labeled protein ("Protein-Py") and an unlabeled binding partner ("Partner").

Protocol 3: Determining Binding Affinity (Kd)

Principle: A fixed concentration of Protein-Py is titrated with increasing concentrations of the unlabeled Partner. The binding event can cause a change in the pyrene fluorescence due to two possible mechanisms:

-

Conformational Change: The binding induces a conformational change in Protein-Py, altering the local environment of the pyrene probe and thus changing its monomer fluorescence intensity or wavelength.[5][14]

-

Excimer Formation (for Dimer-of-Dimers): If the interaction brings two molecules of Protein-Py close together (e.g., binding to a dimeric Partner), an increase in the excimer signal will be observed.

Procedure:

-

Instrument Setup: As described in Protocol 2.

-

Sample Preparation:

-

Prepare a solution of Protein-Py at a fixed concentration, ideally at or below the expected Kd.

-

Prepare a concentrated stock solution of the unlabeled Partner protein.

-

-

Titration:

-

Measure the fluorescence spectrum of the Protein-Py solution alone.

-

Make sequential additions of the unlabeled Partner protein to the cuvette, ensuring thorough mixing after each addition.

-

Record the fluorescence spectrum after each addition has equilibrated.

-

-

Data Analysis:

-

For each titration point, determine the fluorescence signal of interest (e.g., monomer peak intensity at 378 nm, or the Ie/Im ratio).

-

Plot the change in fluorescence signal as a function of the total Partner concentration.

-

Fit the resulting binding isotherm to a suitable equation (e.g., one-site binding) to determine the dissociation constant (Kd).[15][16]

-

Data Presentation and Key Parameters

For accurate experimental design and data interpretation, the following photophysical properties are essential.

| Parameter | Typical Value | Significance |

| Excitation Maximum (λex) | ~345 nm | Wavelength used to excite the pyrene fluorophore. |

| Monomer Emission (λem) | 375 - 410 nm | Structured peaks sensitive to environmental polarity.[11] |

| Excimer Emission (λem) | 460 - 550 nm | Broad, unstructured peak indicative of probe proximity.[10] |

| Stokes Shift (Excimer) | ~140 nm | Large shift minimizes self-quenching and improves signal-to-noise.[10] |

| Fluorescence Lifetime | >100 ns (Monomer) | The long lifetime is crucial as it allows sufficient time for an excited pyrene to diffuse and collide with a ground-state partner to form an excimer.[5] |

Trustworthiness and Validation

To ensure the reliability of results, every protocol must be a self-validating system.

-

Control Experiments: Always perform titration experiments with an irrelevant, non-binding protein to ensure the observed fluorescence changes are specific to the interaction of interest.

-

Confirm Protein Integrity: Use techniques like Circular Dichroism (CD) spectroscopy or Dynamic Light Scattering (DLS) to confirm that the labeling procedure has not significantly altered the secondary structure or aggregation state of your protein.

-

Orthogonal Validation: Whenever possible, validate Kd values obtained from fluorescence assays with an independent biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

By integrating these principles and protocols, researchers can effectively harness the power of this compound to gain deep, quantitative insights into the intricate world of protein-protein interactions.

References

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909–7935. [Link]

-

Di Natale, C., et al. (2018). Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells. RSC Advances, 8(23), 12815–12822. [Link]

-

Ling, I., et al. (2018). Selective Binding of Pyrene in Subdomain IB of Human Serum Albumin: Combining Energy Transfer Spectroscopy and Molecular Modelling to Understand Protein Binding Flexibility. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 194, 36–44. [Link]

-

News-Medical.Net. (2021, October 2). Researchers use unnatural amino acids to create fluorescent proteins for studying biological systems. Retrieved February 3, 2026, from [Link]

-

Szymańska, A., Wiczk, W., & Lankiewicz, L. (2001). Efficient synthesis of pyrenylalanine. Amino Acids, 21(3), 265–270. [Link]

-

Toseland, C. P. (2013). Fluorescent labeling and modification of proteins. Journal of Chemical Biology, 6(3), 85–95. [Link]

-

Williams, R. M. (2020, April 1). The Photochemistry of Pyrene - a social fluorescent spy. YouTube. [Link]

-

Yan, C., et al. (2022). Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. Molecules, 27(24), 8758. [Link]

Sources

- 1. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 2. biosynth.com [biosynth.com]

- 3. news-medical.net [news-medical.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lumiprobe.com [lumiprobe.com]

- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 14. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

Experimental setup for fluorescence spectroscopy of pyrenylalanine-containing peptides.

Application Note: Experimental Setup for Fluorescence Spectroscopy of Pyrenylalanine-Containing Peptides

Abstract This guide details the experimental protocols for utilizing 1-pyrenylalanine (Pya) as a fluorescent probe in peptide research. Pya is a non-canonical amino acid distinct for its long fluorescence lifetime, high quantum yield, and unique ability to form excimers (excited-state dimers). These properties make it an exceptional tool for monitoring peptide folding, aggregation, and membrane interactions. This document provides a rigorous framework for experimental design, data acquisition, and analysis, ensuring high-fidelity results in drug discovery and structural biology applications.

Introduction: The Pyrenylalanine Advantage

Pyrenylalanine (Pya) is a derivative of pyrene attached to an alanine side chain. Unlike intrinsic fluorophores (Tryptophan, Tyrosine), Pya offers:

-

Red-Shifted Excitation: Excitable at ~340–350 nm, avoiding interference from native protein fluorescence.

-

Environmental Sensitivity: The vibronic fine structure of its monomer emission is highly sensitive to solvent polarity.

-

Distance-Dependent Excimer Formation: When two pyrene moieties are within ~10 Å in the excited state, they form an excimer, emitting a broad, structureless band at ~480 nm. This serves as a "molecular ruler" for conformational changes.

Experimental Design Strategy

Before touching the instrument, the experimental design must account for the specific photophysics of Pya.

Probe Configuration

-

Intramolecular Probing (Folding): Incorporate two Pya residues at specific positions (e.g.,

and -

Intermolecular Probing (Aggregation): Incorporate a single Pya residue. Excimer formation indicates peptide-peptide association (e.g., amyloid fibrillization or oligomerization).

Solvent & Environment

-

Solvent Polarity: Pya fluorescence intensity and vibronic peak ratios change with polarity.[1]

-

Oxygen Quenching: Pyrene has an exceptionally long fluorescence lifetime (>100 ns). Dissolved oxygen acts as a collisional quencher, significantly reducing quantum yield. Degassing is mandatory.

Instrumentation & Setup

Spectrofluorometer Requirements:

-

Source: Xenon arc lamp (continuous wave) or Flash lamp.

-

Detector: PMT sensitive up to 600 nm.

-

Temperature Control: Peltier-controlled cuvette holder (fluorescence is temperature-dependent).

Standard Settings:

| Parameter | Setting | Rationale |

|---|

| Excitation Wavelength (

Protocol 1: Sample Preparation & Characterization

Objective: Prepare a homogeneous, oxygen-free peptide solution with a known concentration.

Materials:

-

Lyophilized Pya-peptide.

-

Spectroscopic grade solvent (Buffer, TFE, Methanol).

-

Quartz cuvette (10 mm path length).

-

Argon gas source.

Step-by-Step:

-

Solubilization: Dissolve the peptide in the target buffer. If hydrophobic, predissolve in a minimal volume of TFE or DMSO before diluting into buffer.

-

Concentration Determination:

-

Measure Absorbance (OD) at 342 nm .

-

Use the Beer-Lambert Law:

[2] -

Extinction Coefficient (

): Approximately 40,000 M -

Verification: For critical quantitative yield studies, measure the

of your specific peptide by amino acid analysis (AAA) correlation.

-

-

Optical Density Check: Ensure OD at

is < 0.1 (ideally 0.05) to prevent the Inner Filter Effect , which distorts emission spectra.[3] -

Degassing (Critical):

-

Gently bubble Argon gas through the solution in the cuvette for 5–10 minutes.

-

Seal the cuvette immediately with a Teflon stopper or Parafilm.

-

Protocol 2: Steady-State Fluorescence Acquisition

Objective: Acquire high-fidelity spectra to quantify folding or aggregation.

Workflow:

-

Blank Subtraction: Measure the solvent-only background using identical settings.

-

Sample Measurement: Place the degassed sample in the holder. Allow 2 minutes for temperature equilibration (typically 25°C).

-

Scan: Acquire the emission spectrum from 360 to 600 nm.

-

Replicates: Take 3 consecutive scans to ensure signal stability (no photobleaching).

Protocol 3: Data Analysis & Interpretation

The Monomer-Excimer Ratio ( )

This ratio quantifies the extent of interaction between pyrene moieties.

- (Monomer): Intensity of the highest peak in the 375–400 nm region (usually ~376 nm or ~396 nm).

- (Excimer): Intensity of the broad maximum around 480 nm.

The Polarity Index ( )

The ratio of the first and third vibronic bands of the monomer emission is a sensitive probe of the local environment's polarity.[4]

- (~376 nm): Forbidden transition, intensity increases in polar solvents.

- (~396 nm): Allowed transition, intensity is relatively insensitive to polarity.

| Environment | Interpretation | |

| Aqueous Buffer | 1.6 – 1.8 | Pya is fully exposed to water. |

| Hydrophobic Core | 1.0 – 1.2 | Pya is buried inside a folded protein. |

| Lipid Membrane | 0.8 – 1.0 | Pya has inserted into a lipid bilayer. |

Visualizing the Mechanism

The following diagram illustrates the photophysical pathways utilized in these experiments.

Caption: Photophysical pathways of Pyrenylalanine. Excitation generates a local excited state (S1) which can either emit structured monomer fluorescence or, upon interaction with a second pyrene, form an excimer (D*) emitting broad, red-shifted fluorescence.

Troubleshooting & Validation

| Issue | Symptom | Root Cause | Solution |

| Low Signal | Weak emission peaks | Oxygen quenching | Re-degas with Argon for 10 mins. |

| Distorted Spectra | Flat-topped peaks or red-shift | Inner Filter Effect | Dilute sample until OD < 0.1 at 342 nm. |

| No Excimer | Only monomer peaks visible | Distance > 10 Å or steric hindrance | Check linker length; Pya requires flexibility to stack. |

| Raman Scatter | Sharp peak moves with | Solvent scattering | Verify peak shifts when |

References

-